2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,6-dichlorophenyl)acetamide
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Overview
Description
The compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,6-dichlorophenyl)acetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been studied for their anticancer properties, specifically targeting VEGFR-2 kinase .
Molecular Structure Analysis
The molecular structure of these compounds has been studied using various techniques. For instance, the geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Scientific Research Applications
Amplification of Phleomycin Activity
Research on s-Triazolo[4,3-a]pyridine derivatives, similar to the compound , has demonstrated their potential as amplifiers of phleomycin, a chemotherapeutic agent. Specifically, derivatives such as 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide have shown significant activity in enhancing the efficacy of phleomycin against E. coli, highlighting their potential in medical research for developing more effective therapeutic strategies (Brown et al., 1978).
Insecticidal Applications
The synthesis and evaluation of heterocycles incorporating a thiadiazole moiety, derived from compounds similar to the one of interest, have shown insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research indicates the potential for these compounds to contribute to agricultural science by providing new, effective insecticides (Fadda et al., 2017).
Antimicrobial and Antioxidant Properties
Newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives have been explored for their antimicrobial and antioxidant activities. This research supports the potential of these compounds in developing new antimicrobial agents, contributing to the fight against drug-resistant bacteria (Flefel et al., 2018).
Synthesis and Structural Studies
Efficient synthetic routes have been developed for triazolopyridines, including structures related to the compound of interest. These studies provide a foundation for the further exploration of these compounds in pharmaceutical research and development, demonstrating their versatile chemical properties and potential applications (El-Kurdi et al., 2021).
Mechanism of Action
Future Directions
The future directions in the research of these compounds could involve further exploration of their antimicrobial and antiviral properties , as well as their potential as anticancer agents targeting VEGFR-2 kinase . Additionally, more studies could be conducted to investigate their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4OS/c15-9-4-3-5-10(16)13(9)17-12(21)8-22-14-19-18-11-6-1-2-7-20(11)14/h1-7H,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSWZJUKRYOUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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